[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol
CAS No.:
Cat. No.: VC18188487
Molecular Formula: C6H10F2O2
Molecular Weight: 152.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10F2O2 |
|---|---|
| Molecular Weight | 152.14 g/mol |
| IUPAC Name | [3-(difluoromethyl)oxolan-3-yl]methanol |
| Standard InChI | InChI=1S/C6H10F2O2/c7-5(8)6(3-9)1-2-10-4-6/h5,9H,1-4H2 |
| Standard InChI Key | UWQGGTPBWJXBOH-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC1(CO)C(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a tetrahydrofuran (THF) ring substituted at the 3-position with a difluoromethyl (-CF₂H) group and a hydroxymethyl (-CH₂OH) side chain. Key structural attributes include:
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Ring conformation: The THF ring adopts a puckered conformation, with the C3 substituents occupying equatorial positions to minimize steric strain.
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Electron distribution: The electronegative fluorine atoms induce polarization in the C-F bonds, enhancing the electrophilicity of adjacent carbons .
Table 1: Key Structural Data
Synthesis and Reaction Pathways
Industrial-Scale Preparation
The synthesis typically involves a multi-step process:
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Cyclization: Maleic glycol is cyclized under acidic conditions to form 2,5-dihydrofuran .
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Formylation: Catalytic hydroformylation introduces a formyl group at the 3-position using water gas (CO/H₂) and a cobalt carbonyl catalyst .
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Difluoromethylation: The formyl group is converted to a difluoromethyl group via a halogen exchange reaction with HF or SF₄.
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Reduction: The resulting aldehyde is reduced to the primary alcohol using sodium borohydride or catalytic hydrogenation .
Key Catalysts
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Step 2: Hydroxyapatite-supported nickel or cobalt complexes improve regioselectivity .
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Step 3: Triphenylphosphine-based cocatalysts enhance fluorination efficiency .
Table 2: Synthetic Optimization Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| 1 | 120–150°C, modified montmorillonite | 83 |
| 2 | 50–100°C, 0.1–3 MPa CO/H₂ | 70–88 |
| 4 | NaBH₄ in methanol, 0°C | 92 |
Physicochemical Properties
Stability and Reactivity
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Thermal stability: Decomposes above 250°C, releasing HF gas.
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Oxidation: The hydroxymethyl group oxidizes to a ketone with Jones reagent or PCC .
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Nucleophilic substitution: The alcohol undergoes Mitsunobu reactions or esterification with acyl chlorides.
Table 3: Comparative Reactivity of Analogues
| Compound | Reactivity with NaBH₄ | Fluorine Impact |
|---|---|---|
| [3-(Trifluoromethyl)THF-3-yl]methanol | Slower reduction | Higher electronegativity |
| [3-Methyl-THF-3-yl]methanol | Rapid reduction | No fluorine |
Applications in Medicinal Chemistry
Drug Design
The difluoromethyl group mimics bioactive motifs in antiviral and anticancer agents. For example:
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Antiviral activity: Analogues inhibit herpes simplex virus (HSV-1) by targeting viral envelope proteins .
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Enzyme modulation: Fluorine’s electron-withdrawing effects enhance binding to acetylcholinesterase and PI3K/mTOR pathways .
Case Study: Compound 3g (a structural analogue) demonstrated 97% enantiomeric excess in asymmetric syntheses and showed potent M3 mAChR modulation, highlighting the role of fluorination in pharmacokinetics .
Future Directions
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